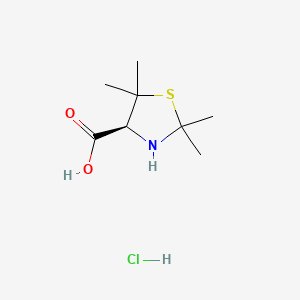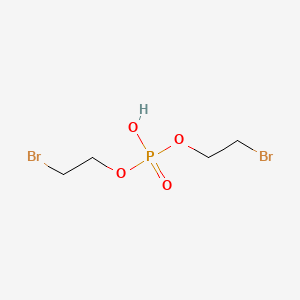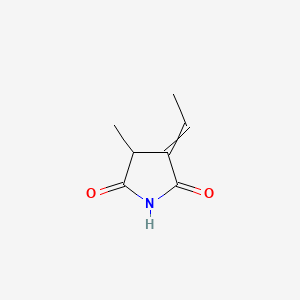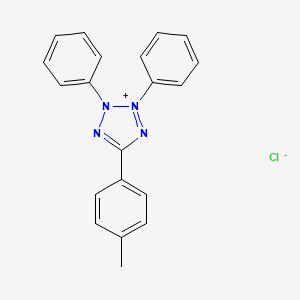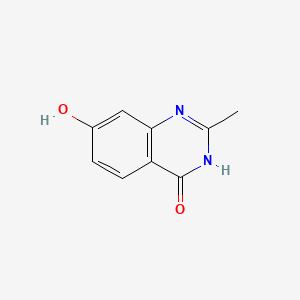
7-Hydroxy-2-methylquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-2-methylquinazolin-4(1H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as Methyl 7-hydroxy-2-methylquinazolin-4-one, and its molecular formula is C10H8N2O2.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-2-methylquinazolin-4(1H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
7-Hydroxy-2-methylquinazolin-4(1H)-one has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been reported to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Hydroxy-2-methylquinazolin-4(1H)-one in lab experiments include its relatively low cost, easy synthesis method, and potential applications in various fields. However, the limitations of using this compound include its low solubility in water and its potential toxicity, which may require the use of protective equipment and safety precautions.
Direcciones Futuras
There are several future directions for the study of 7-Hydroxy-2-methylquinazolin-4(1H)-one. One potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the investigation of its potential applications in the field of organic electronics and optoelectronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 7-Hydroxy-2-methylquinazolin-4(1H)-one involves the reaction of 2-amino-3-methylquinazolin-4(3H)-one with sodium hydroxide and hydrogen peroxide. The reaction results in the formation of 7-Hydroxy-2-methylquinazolin-4(1H)-one with a yield of approximately 80%. This synthesis method has been reported in various scientific journals and is considered a reliable method for the production of this compound.
Aplicaciones Científicas De Investigación
7-Hydroxy-2-methylquinazolin-4(1H)-one has been extensively studied for its potential applications in various fields. It has been reported to have antitumor, anti-inflammatory, and antimicrobial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been reported to have potential applications in the field of organic electronics and optoelectronics.
Propiedades
IUPAC Name |
7-hydroxy-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-4-6(12)2-3-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDCHNDDMNZATH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702741 |
Source


|
| Record name | 7-Hydroxy-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16081-80-4 |
Source


|
| Record name | 7-Hydroxy-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





